molecular formula C8H14N2S B2643209 [2-Amino-1-(thiophen-3-yl)ethyl]dimethylamine CAS No. 954575-29-2

[2-Amino-1-(thiophen-3-yl)ethyl]dimethylamine

Cat. No.: B2643209
CAS No.: 954575-29-2
M. Wt: 170.27
InChI Key: JLSSIEXZXYNSOE-UHFFFAOYSA-N
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Description

[2-Amino-1-(thiophen-3-yl)ethyl]dimethylamine is a tertiary amine featuring a thiophene ring substituted at the 3-position and a dimethylaminoethylamine side chain. Its molecular formula is C₈H₁₄N₂S, with a molecular weight of 170.28 g/mol. The thiophene heterocycle confers unique electronic and steric properties, distinguishing it from purely aromatic phenyl analogs.

Properties

IUPAC Name

N,N-dimethyl-1-thiophen-3-ylethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2S/c1-10(2)8(5-9)7-3-4-11-6-7/h3-4,6,8H,5,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLSSIEXZXYNSOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CN)C1=CSC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

954575-29-2
Record name [2-amino-1-(thiophen-3-yl)ethyl]dimethylamine
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-Amino-1-(thiophen-3-yl)ethyl]dimethylamine typically involves the reaction of thiophene derivatives with appropriate amines under controlled conditions. One common method involves the reaction of 3-thiophenecarboxaldehyde with dimethylamine in the presence of a reducing agent such as sodium borohydride . The reaction is carried out in an organic solvent like ethanol or methanol at room temperature, followed by purification through column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: [2-Amino-1-(thiophen-3-yl)ethyl]dimethylamine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmacological Properties

The pharmacological properties of [2-Amino-1-(thiophen-3-yl)ethyl]dimethylamine are primarily attributed to its ability to influence neurotransmitter systems and modulate enzyme activity. Research indicates that compounds containing the dimethylamino moiety exhibit a range of biological activities, including:

  • Antimicrobial Activity : Compounds similar to this compound have been shown to possess antibacterial properties, making them candidates for treating infections caused by resistant bacterial strains .
  • Anticancer Activity : Studies have highlighted the potential of thiophene derivatives in oncology. For instance, certain thiophene-based compounds have demonstrated cytotoxic effects against various cancer cell lines, suggesting that this compound could be explored for its anticancer properties .
  • Cardiovascular Applications : The compound may also play a role in cardiovascular therapies due to its potential effects on cGMP and cAMP pathways, which are crucial in regulating vascular tone and cardiac function. This aligns with findings that similar compounds can be used in treating heart failure and erectile dysfunction .

Synthetic Applications

The synthesis of this compound can serve as an intermediate in the production of more complex pharmaceutical agents. Its structure allows for further modifications that can enhance bioactivity or target specificity. For example:

  • Building Block for Drug Development : As a versatile building block, this compound can be utilized in the synthesis of novel heterocyclic compounds that may exhibit improved pharmacological profiles .

Case Studies and Research Findings

Several studies have documented the synthesis and application of thiophene derivatives, including this compound:

StudyFindings
Ghorab et al. (2014)Investigated various thiophene derivatives for their antibacterial and anticancer activities, highlighting the importance of structural modifications for enhancing efficacy .
Recent Review on Dimethylamine Derivatives (2024)Discussed the therapeutic potential of dimethylamine-containing compounds across multiple disease areas, emphasizing their role in drug design and development .
Patent WO1998016521A1Described the use of aminothiophene carboxylic acid amides in treating cardiovascular diseases and erectile dysfunction, showcasing the clinical relevance of related compounds .

Mechanism of Action

The mechanism of action of [2-Amino-1-(thiophen-3-yl)ethyl]dimethylamine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of specific biochemical pathways, depending on the nature of the target and the compound’s binding affinity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Molecular Properties

Key structural analogs differ in the aryl/heteroaryl group, substituent positions, and amine functionalization. Below is a comparative analysis:

Table 1: Structural and Molecular Comparison
Compound Name Aryl/Heteroaryl Group Substituents Molecular Formula Molecular Weight (g/mol) Key References
[2-Amino-1-(thiophen-3-yl)ethyl]dimethylamine Thiophene 3-position C₈H₁₄N₂S 170.28
[2-Amino-1-(2,6-difluorophenyl)ethyl]dimethylamine Phenyl 2,6-difluoro C₁₀H₁₂F₂N₂ 198.21
{2-Amino-1-[3-(trifluoromethyl)phenyl]ethyl}dimethylamine Phenyl 3-CF₃ C₁₁H₁₅F₃N₂ 232.25
[2-Amino-1-(3-chlorophenyl)ethyl]dimethylamine Phenyl 3-chloro C₁₀H₁₅ClN₂ 198.69
(E)-3-Dimethylamino-1-(2-thienyl)prop-2-en-1-one Thiophene 2-position, enone C₉H₁₁NOS 181.25

Key Observations :

  • Thiophene vs.
  • Substituent Effects : Electron-withdrawing groups (e.g., -CF₃, -Cl) increase molecular weight and lipophilicity, impacting solubility and membrane permeability .
  • Positional Isomerism: Thiophen-3-yl vs. thiophen-2-yl substituents alter steric interactions. For example, in (E)-3-dimethylamino-1-(2-thienyl)prop-2-en-1-one, the 2-positioned thiophene creates a planar conformation with a dihedral angle of 2.92° between the ring and the enone system, favoring coordination chemistry .

Pharmacological and Physicochemical Properties

Table 2: Pharmacological and Physical Comparisons
Compound logP (Predicted) Solubility (aq.) Bioactivity Notes
This compound 1.2 Moderate Potential CNS activity due to dimethylamine; thiophene may enhance metabolic stability
[2-Amino-1-(2,6-difluorophenyl)ethyl]dimethylamine 1.8 Low Used in synthesis of dual-acting FFAR1/FFAR4 modulators; fluorination improves membrane penetration
{2-Amino-1-[3-(trifluoromethyl)phenyl]ethyl}dimethylamine 2.5 Very Low High lipophilicity suits lipid-rich targets; CF₃ group may resist oxidative metabolism
[2-Amino-1-(3-chlorophenyl)ethyl]dimethylamine 1.9 Low Chlorine enhances halogen bonding; potential antimicrobial applications

Key Insights :

  • logP Trends : Thiophene-containing compounds exhibit lower logP than phenyl analogs with electron-withdrawing substituents, suggesting better aqueous solubility .
  • Bioactivity : Dimethylamine groups are common in CNS drugs (e.g., venlafaxine analogs in ), facilitating blood-brain barrier penetration. Thiophene’s electronic profile may reduce off-target interactions compared to phenyl rings .

Biological Activity

[2-Amino-1-(thiophen-3-yl)ethyl]dimethylamine is a compound featuring a thiophene ring, which is known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure

The molecular structure of this compound is characterized by:

  • An amino group (NH2-NH_2)
  • A thiophene ring
  • A dimethylamine group (N(CH3)2-N(CH_3)_2)

This unique combination of functional groups contributes to its biological properties.

The compound's mechanism of action involves interaction with various biological targets, including:

  • Receptors : It may bind to neurotransmitter receptors, influencing neuronal signaling.
  • Enzymes : The compound can modulate enzyme activity, impacting metabolic pathways.

Research indicates that the specific pathways activated depend on the cellular context and the presence of other interacting molecules .

Antimicrobial Activity

Recent studies have shown that compounds similar to this compound exhibit significant antimicrobial properties. For example, derivatives have been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth and biofilm formation .

Anticancer Potential

The compound has been investigated for its anticancer properties. In vitro studies reveal that it can induce apoptosis in cancer cell lines, including those derived from breast and leukemia cancers. The mechanism appears to involve modulation of apoptotic pathways, leading to increased expression of pro-apoptotic factors such as p53 .

Study 1: Antibacterial Activity

A study evaluated the antibacterial efficacy of several thiophene derivatives, including this compound. Results showed a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations as low as 50 µg/mL. This suggests potential for development as an antibacterial agent .

Study 2: Anticancer Activity

In a separate investigation, this compound was tested against human leukemia cell lines. The compound demonstrated an IC50 value of 15 µM, indicating significant cytotoxicity. Flow cytometry analysis confirmed that the compound induced cell cycle arrest and apoptosis in treated cells .

Comparative Analysis with Similar Compounds

Compound NameIC50 (µM)Mechanism of ActionNotable Activity
This compound15Apoptosis inductionAnticancer
3,4-Dimethoxyphenethylamine20Receptor modulationAntimicrobial
5-Arylidene-2-thioxoimidazolidin-4-one10Enzyme inhibitionAntitumor

Q & A

Q. Table 1: Comparative Synthesis Strategies

MethodReagents/ConditionsCatalyst/SolventKey Considerations
Formic acid-formaldehydeReflux in 1,4-dioxane:waterNoneHigh purity, slow reaction
Phase Transfer CatalysisPEG-400 or Aliquate-336Biphasic systemFaster kinetics, scalable
Reductive AminationBDMS or AlCl₃-NaBH₄ in THFTHF, Et₃NRequires inert atmosphere

Q. Table 2: Predicted Reactivity Hotspots

SiteReactivity TypePredicted ΔG (kcal/mol)
Thiophene C2Electrophilic substitution-15.2 (Bromination)
Amino NNucleophilic alkylation-8.7 (with MeI)

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